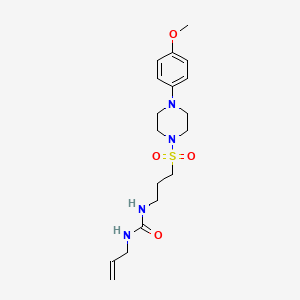

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea

Descripción

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived from its core urea structure and substituents:

- Urea backbone : A central carbonyl group (C=O) bonded to two amine groups.

- Substituents :

- 1-Allyl group : A propenyl substituent (CH₂CH=CH₂) attached to one nitrogen of the urea core.

- 3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl) group : A propyl chain (CH₂CH₂CH₂) substituted with a sulfonyl-linked piperazine ring, which itself bears a 4-methoxyphenyl group.

The systematic name follows IUPAC rules for urea derivatives, prioritizing substituents in alphabetical order. The numbering ensures clarity in identifying substituent positions.

Molecular Architecture Analysis: Urea Core, Allyl Group, and Sulfonylpiperazine Substituent

The compound’s structure comprises three distinct regions:

Urea Core

- Core structure : The urea group (NH₂CONH₂) serves as the central scaffold, with one nitrogen bearing the allyl substituent and the other linked to the propyl-sulfonylpiperazine chain.

- Electronic properties : The carbonyl group contributes to hydrogen bonding, influencing solubility and stability.

Allyl Group

- Structure : The allyl group (CH₂CH=CH₂) introduces unsaturation, enhancing reactivity. The double bond (C=C) may participate in conjugation or cycloaddition reactions.

- Steric effects : The planar geometry of the allyl group minimizes steric hindrance, allowing for efficient molecular packing in crystal lattices.

Sulfonylpiperazine Substituent

The sulfonylpiperazine moiety is a critical functional unit:

- Piperazine ring : A six-membered ring with two nitrogen atoms, one of which is bonded to the sulfonyl group

Propiedades

IUPAC Name |

1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S/c1-3-9-19-18(23)20-10-4-15-27(24,25)22-13-11-21(12-14-22)16-5-7-17(26-2)8-6-16/h3,5-8H,1,4,9-15H2,2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGGVQOWBNVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine through the reaction of 4-methoxyaniline with ethylene glycol in the presence of a catalyst.

Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.

Urea Formation: The sulfonylated piperazine is reacted with an isocyanate derivative to form the urea linkage.

Allylation: Finally, the compound is allylated using an allyl halide under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-Allyl-3-(3-((4-(4-hydroxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea.

Reduction: Formation of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with piperazine receptors.

Industry: Potential use in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Contrasts

The following table summarizes key differences between the target compound and structurally related analogs from the literature:

Key Observations:

Core Structure: The urea core in the target compound differs significantly from the spirodecane diones , pyrrolidine diones , and succinic acid imides . Urea derivatives typically exhibit stronger hydrogen-bonding interactions, which may enhance receptor binding specificity.

Piperazine Substituents :

- The 4-methoxyphenyl group on the target’s piperazine ring contrasts with phenyl, 3-chlorophenyl, or methyl groups in analogs. Methoxy groups are electron-donating, which could modulate receptor affinity or metabolic stability compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in Compound 14) .

Sulfonyl Linker :

- The sulfonyl-propyl chain in the target compound is absent in all compared analogs. This group may enhance solubility or alter distribution across biological membranes due to increased polarity.

Pharmacological Implications

Anticonvulsant Activity :

Compounds 13 and 14 demonstrated efficacy in the maximal electroshock seizure (MES) model, a standard for identifying broad-spectrum anticonvulsants . The target compound’s urea core and sulfonyl linker might influence its efficacy in similar models, though experimental validation is needed.Receptor Interactions :

Piperazine derivatives often target serotonin (5-HT1A/2A) or dopamine receptors. The 4-methoxyphenyl substituent in the target compound could enhance 5-HT1A affinity compared to phenyl or chlorophenyl groups, as methoxy substitutions are common in serotonin modulators .

Metabolic and Pharmacokinetic Considerations

- The sulfonyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to the alkyl-linked piperazine analogs .

Actividad Biológica

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- An allyl group

- A piperazine moiety

- A sulfonyl group

- A urea linkage

This unique arrangement contributes to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Research has indicated that derivatives of similar compounds can exhibit cytotoxic effects on cancer cell lines, suggesting a potential for this compound in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The piperazine ring may play a crucial role in receptor binding and modulation.

- The sulfonyl group could enhance the compound's solubility and bioavailability, facilitating interaction with biological targets.

Antimicrobial Studies

In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound. Results indicate varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may have a selective antimicrobial profile.

Anticancer Activity

A series of studies have explored the anticancer potential of related compounds. For example, compounds with similar structural features have shown IC50 values in the micromolar range against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that further exploration of this compound in cancer research could be promising.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.

- Case Study on Cancer Cell Inhibition : In vitro studies showed that treatment with related compounds resulted in apoptosis in cancer cells, suggesting a mechanism involving programmed cell death.

Q & A

Q. What are the optimal synthetic routes for 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea, and how are intermediates characterized?

Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Sulfonylation of the piperazine ring using 4-methoxyphenyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonylpropyl group .

- Step 2 : Allylation of the urea moiety via nucleophilic substitution or coupling reactions. For example, reacting 3-aminopropylsulfonyl-piperazine intermediates with allyl isocyanate in anhydrous tetrahydrofuran (THF) .

- Characterization : Intermediates and final products are validated using 1H/13C NMR (to confirm allyl and urea linkages) and High-Resolution Mass Spectrometry (HRMS) (to verify molecular weight ±2 ppm accuracy). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms the allyl group (δ 5.1–5.9 ppm for vinyl protons) and urea NH protons (δ 6.5–7.5 ppm). 13C NMR identifies the sulfonyl group (δ ~45 ppm for S=O adjacent carbons) .

- Infrared Spectroscopy (IR) : Urea C=O stretches appear at ~1640–1680 cm⁻¹, while sulfonyl S=O vibrations occur at ~1150–1350 cm⁻¹ .

- Mass Spectrometry : Electrospray Ionization (ESI-MS) in positive ion mode detects the [M+H]+ ion, with fragmentation patterns confirming the piperazine-sulfonylpropyl backbone .

Advanced Research Questions

Q. How does the sulfonylpiperazine-urea scaffold influence target receptor binding, and what are key structure-activity relationship (SAR) insights?

Methodological Answer :

- Receptor Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals the sulfonyl group enhances hydrogen bonding with residues in enzyme active sites (e.g., PARP1 or kinase targets). The 4-methoxyphenyl group contributes to hydrophobic interactions .

- SAR Modifications :

- Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) quantify IC50 values against target proteins .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

- Source of Contradictions : Variability in assays (e.g., cell lines, enzyme isoforms) or impurities in synthesized batches. For example, residual solvents like DMF may inhibit cytochrome P450 enzymes, skewing metabolic stability data .

- Mitigation Strategies :

- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use >95% pure compound (verified by HPLC).

- Orthogonal Assays : Cross-validate activity using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporter assays for functional effects .

Q. What strategies are recommended for improving the metabolic stability of this compound?

Methodological Answer :

- Metabolic Hotspot Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS . Common degradation sites include the allyl group (oxidation to epoxides) and urea cleavage .

- Design Modifications :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to prioritize derivatives with lower topological polar surface area (TPSA <90 Ų) for enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.